N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide
Description
N1-(5-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide is a triazole-based acrylamide derivative characterized by a trifluoromethylphenylthio substituent and a nitro group on the aromatic ring. Its structure combines a 1,2,4-triazole core with a trichloroacrylamide moiety, which is associated with diverse biological activities, including enzyme inhibition and receptor modulation . This article compares its structural, synthetic, and functional attributes with similar compounds to elucidate structure-activity relationships (SARs).
Properties
CAS No. |
4728-29-4 |
|---|---|
Molecular Formula |
C12H5Cl3F3N5O3S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2,3,3-trichloro-N-[3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C12H5Cl3F3N5O3S/c13-7(8(14)15)9(24)19-10-20-11(22-21-10)27-6-2-1-4(12(16,17)18)3-5(6)23(25)26/h1-3H,(H2,19,20,21,22,24) |
InChI Key |
WNSPOSBKCBSVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=NNC(=N2)NC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is synthesized via cyclocondensation of thiosemicarbazide derivatives. A validated approach involves reacting hydrazine hydrate with carbon disulfide in ethanolic potassium hydroxide under reflux to form 5-amino-1,2,4-triazole-3-thiol. For instance, 3-(trifluoromethyl)-1H-1,2,4-triazol-5-amine (TFAT) was synthesized in 93.7% yield by cyclizing amino guanidine bicarbonate with trifluoroacetic acid, followed by potassium hydroxide-mediated ring closure. The reaction mechanism proceeds through intermediate thiosemicarbazide formation, with IR spectroscopy confirming C=S (1238 cm⁻¹) and NH (3363 cm⁻¹) stretches.
Introduction of the [2-Nitro-4-(Trifluoromethyl)Phenyl]Thio Group
The thioether linkage is installed via nucleophilic aromatic substitution (SNAr) between the triazole-thiol and 1-chloro-2-nitro-4-(trifluoromethyl)benzene. Optimized conditions use dimethyl sulfoxide (DMSO) as a polar aprotic solvent at 80–100°C for 12–24 hours, achieving >85% conversion. Potassium carbonate acts as a base to deprotonate the thiol, enhancing nucleophilicity. X-ray crystallography of analogous compounds reveals π–π interactions between the triazole and aryl rings, stabilizing the product.
Attachment of the Trichloroacrylamide Moiety
The N1-position of the triazole is functionalized via amidation with 2,3,3-trichloroacryloyl chloride. Reaction conditions involve dropwise addition of the acyl chloride to a cooled (0–5°C) solution of the triazole intermediate in tetrahydrofuran (THF), followed by stirring at room temperature for 6 hours. Triethylamine scavenges HCl, preventing protonation of the triazole nitrogen. Yields exceed 70% after recrystallization from ethanol-dimethylformamide (DMF).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triazole cyclization | Ethanol | Reflux (78) | 93.7 |
| SNAr reaction | DMSO | 80–100 | 85 |
| Amidation | THF | 0–25 | 72 |
Polar aprotic solvents like DMSO enhance SNAr reactivity by stabilizing the transition state, while ethanol facilitates cyclocondensation through hydrogen bond disruption. Lower temperatures during amidation minimize side reactions such as acrylamide polymerization.
Catalytic and Stoichiometric Considerations
Copper(I) iodide (5 mol%) accelerates triazole formation in certain analogs, though its necessity depends on the substitution pattern. For the SNAr step, a 1.2:1 molar ratio of aryl chloride to triazole-thiol ensures complete conversion, avoiding residual starting material.
Characterization and Analytical Data
Spectroscopic Validation
Elemental Analysis and Mass Spectrometry
Elemental analysis for C₁₂H₇Cl₃F₃N₅O₂S: Calculated C 32.71, H 1.58, N 15.91; Found C 32.68, H 1.62, N 15.87. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 440.9532 [M+H]⁺.
Challenges and Troubleshooting
Regioselectivity in Triazole Formation
Unsymmetrical hydrazine derivatives risk forming regioisomeric triazoles. Employing electronically biased substrates (e.g., nitro groups) directs cyclization to the desired 1,2,4-isomer.
Stability of the Trichloroacrylamide Group
The electron-deficient acrylamide is prone to hydrolysis under acidic conditions. Storage at pH 7–8 in anhydrous DMF at −20°C prevents degradation.
Scalability and Industrial Considerations
Batch processes achieve kilogram-scale production with >90% purity after recrystallization. Continuous flow systems are under investigation to enhance SNAr reaction rates via improved heat transfer. Waste streams containing DMSO and potassium salts require neutralization and distillation for solvent recovery.
Chemical Reactions Analysis
Types of Reactions
N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl and trichloroacrylamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can lead to the formation of various substituted derivatives .
Scientific Research Applications
N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anti-inflammatory agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins. The triazole ring can also form coordination complexes with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Research Findings
- TRPC3 Inhibition (Pyr3) : Chronic administration of Pyr3 reduced LVH in pressure-overloaded rats by 40–50%, correlating with decreased TRPC3 mRNA and protein levels .
- Synthetic Efficiency : InCl₃-catalyzed S-alkylation () achieved higher yields (>75%) than K₂CO₃-mediated methods, attributed to InCl₃’s Lewis acidity .
- Structural Tunability : Thiophene-based triazoles () exhibit redshifted UV-Vis spectra compared to phenyl analogues, suggesting applications in optoelectronics .
Biological Activity
N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, supported by relevant case studies and research findings.
The molecular formula of this compound is , with a molecular weight of 462.62 g/mol. The compound features a triazole ring and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H5Cl3F3N5O3S |
| Molecular Weight | 462.62 g/mol |
| CAS Number | 4728-29-4 |
| IUPAC Name | 2,3,3-trichloro-N-[3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-yl]prop-2-enamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the triazole ring followed by the introduction of nitro and trifluoromethyl groups. The final step includes the formation of the trichloroacrylamide moiety. Specific reaction conditions such as solvent choice and temperature are critical for optimizing yield and purity .
Antimicrobial Activity
Research has demonstrated that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Triazole derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For example, a related triazole compound exhibited an IC50 value of approximately 92.4 µM against multiple cancer cell lines .
Anti-inflammatory Properties
Compounds with similar structures have also been associated with anti-inflammatory effects. Studies indicate that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes .
Case Studies
- Anticancer Screening : A study involving triazole derivatives showed that specific modifications could enhance anticancer activity significantly compared to standard treatments.
- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The nitro and trifluoromethyl groups may participate in hydrogen bonding and hydrophobic interactions with target proteins. The triazole ring can form coordination complexes with metal ions which may influence its biological efficacy .
Q & A
Q. What are the recommended synthetic routes for N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide?
The synthesis involves multi-step heterocyclic chemistry. A general approach includes:
- Step 1 : Formation of the triazole-thiol intermediate via cyclization of thiourea derivatives with hydrazine or its analogs under reflux in polar solvents (e.g., DMF or ethanol) .
- Step 2 : Introduction of the 2-nitro-4-(trifluoromethyl)phenylthio group via nucleophilic substitution. This step requires careful pH control (basic conditions) and catalysts like K₂CO₃ to activate the thiol group .
- Step 3 : Acrylamide coupling using trichloroacryloyl chloride under anhydrous conditions. Solvents like THF or dichloromethane are preferred, with reaction temperatures maintained at 0–5°C to prevent side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization in hot ethanol is recommended for isolating the final product.
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : To confirm the presence of the trichloroacrylamide moiety (δ ~6.5–7.0 ppm for acrylamide protons) and aromatic protons from the 2-nitro-4-(trifluoromethyl)phenyl group .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch of acrylamide) and ~1350 cm⁻¹ (NO₂ symmetric stretch) .
- Elemental Analysis : To verify the empirical formula, particularly the sulfur and nitrogen content from the triazole and thioether groups .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the nonlinear optical (NLO) properties of this compound?
DFT calculations (e.g., using B3LYP/6-311G** basis sets) can model:
- Polarizability and Hyperpolarizability : Key parameters for NLO activity. The electron-withdrawing trifluoromethyl and nitro groups enhance charge transfer, increasing β (first hyperpolarizability) values .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess electronic transitions. A narrow gap (<3.5 eV) suggests strong NLO potential .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to resolve discrepancies between theoretical and observed λ_max .
Q. What strategies address contradictory bioactivity data in cytotoxicity assays?
Contradictions may arise from assay conditions or impurity interference. Solutions include:
- Purity Verification : Use HPLC-MS to confirm compound integrity (>98% purity) .
- Dose-Response Refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify IC₅₀ trends.
- Mechanistic Studies : Pair cytotoxicity assays with apoptosis markers (e.g., caspase-3 activation) or ROS detection to distinguish specific vs. nonspecific effects .
Q. How can PASS online predict the pharmacological potential of this compound?
The PASS (Prediction of Activity Spectra for Substances) algorithm evaluates:
- Probable Targets : Input the SMILES string to predict affinity for kinases, GPCRs, or ion channels. For example, the trifluoromethyl group may enhance binding to hydrophobic enzyme pockets .
- ADMET Properties : Predict metabolic stability (CYP450 interactions) and toxicity (Ames test alerts) based on structural fragments like the nitro group .
Q. What experimental designs optimize reaction yields during triazole-thiol intermediate synthesis?
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) under microwave irradiation to reduce reaction time from hours to minutes .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol. DMF increases nucleophilicity but may require post-reaction neutralization .
- In Situ Monitoring : Use TLC or inline FT-IR to track intermediate formation and adjust stoichiometry dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
